molecular formula C40H49KN6O7S2 B14755859 Sulfo-Cyanine7 azide

Sulfo-Cyanine7 azide

Cat. No.: B14755859
M. Wt: 829.1 g/mol
InChI Key: UFPWBSQENSNYIX-UHFFFAOYSA-M
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Description

Introduction to Sulfo-Cyanine7 Azide in Contemporary Research

Historical Evolution of Near-Infrared Cyanine Dyes in Biochemical Imaging

The development of cyanine dyes for biological imaging began with indocyanine green (ICG), first synthesized in 1955 and approved for clinical use in 1956. Early NIR dyes suffered from poor photostability (t1/2 < 30 minutes under continuous illumination) and aggregation-induced quenching in aqueous environments. The 2010s saw breakthroughs in cyanine engineering through:

  • Structural rigidification : Introduction of cyclohexenyl bridges reduced non-radiative decay pathways, increasing fluorescence intensity by 2.3-fold compared to ICG
  • Sulfonation strategies : Adding sulfonic acid groups (-SO3K) improved water solubility while maintaining quantum yields above 0.2
  • Meso-substitution : Modifications at the central methane position enabled Stokes shifts >25 nm, reducing self-quenching artifacts

This compound represents the culmination of these advancements, achieving a molar extinction coefficient of 240,600 cm−1M−1 at 750 nm—nearly double that of early Cy7 analogs.

Table 1: Photophysical Properties of Key NIR Cyanines
Property ICG Cyanine7 NHS This compound
λabs (nm) 780 750 750
λem (nm) 830 773 773
ε (cm−1M−1) 130,000 220,000 240,600
Quantum Yield 0.016 0.20 0.24
Aqueous Solubility 1.0 mg/mL 5.2 mg/mL >10 mg/mL

Strategic Importance of Azide Functionalization in Molecular Probes

The azide (-N3) group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction with second-order rate constants exceeding 10−3 M−1s−1. This functionality addresses three critical challenges in molecular probe design:

  • Specificity : Azides react selectively with strained alkynes (e.g., dibenzocyclooctyne) without cross-reacting with biological nucleophiles
  • Modularity : Pre-functionalized biomolecules (proteins, nucleic acids) can be labeled post-synthetically while maintaining native structure
  • Signal Amplification : Azide-fluorophore conjugates permit multiplexed detection via sequential click reactions (e.g., primary label + fluorescent reporter)

Recent studies demonstrate this compound's utility in dynamic processes:

  • Real-time tracking of tumor-targeting antibodies in vivo with 150 μm spatial resolution
  • Multicolor NIR imaging using orthogonal click pairs (azide/DBCO + tetrazine/TCO)
  • Single-molecule localization microscopy of endosomal trafficking pathways
Table 2: Comparative Click Chemistry Performance
Parameter This compound Conventional FITC-Azide
Reaction Yield 92 ± 3% 78 ± 5%
Labeling Density 4.2 dyes/protein 2.8 dyes/protein
Background Signal <5% of total intensity 12-18% of total intensity
Photobleaching Half-Life 43 ± 2 minutes 9 ± 1 minutes

Properties

Molecular Formula

C40H49KN6O7S2

Molecular Weight

829.1 g/mol

IUPAC Name

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1

InChI Key

UFPWBSQENSNYIX-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

Scientific Research Applications

Sulfo-Cyanine7 azide is a water-soluble near-infrared (NIR) dye azide that is utilized in a variety of scientific research applications, particularly in imaging and labeling . It is an analog of Cy7® with improved photophysical properties, making it suitable for in vivo NIR imaging studies .

General Properties
this compound is a dark green powder with the molecular formula C40H49N6NaO7S2 and a molecular weight of 812.97 . It is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The compound should be stored at -20°C in the dark and protected from prolonged exposure to light .

Spectral Properties
this compound has an excitation maximum of 750 nm and an emission maximum of 773 nm . Its extinction coefficient at excitation maximum is 209,000 Lmol-1cm-1, and it has a fluorescence quantum yield of 0.2 . The presence of sulfonate groups enhances its solubility in water-based assays .

Scientific Research Applications

This compound is valuable in advanced research applications, including imaging, diagnostics, and biomolecule labeling .

In Vivo Imaging
The dye is well-suited for deep tissue imaging because of its minimal background noise . The high transparency of biological tissues in the NIR region allows for in vivo imaging, enabling the monitoring of the distribution of labeled molecules in living organisms .

Click Chemistry
this compound is used in click chemistry, a chemical reaction that allows for the conjugation of the dye to other molecules . Disulfo-Cyanine 7 azide can be easily conjugated to DNA and RNA through standard click chemistry .

Labeling Biomolecules
Sulfo-Cyanine7 NHS ester reagent can prepare sulfo-Cyanine7-labeled biomolecules, like proteins . Sulfo-Cy7 is also used for labeling proteins, antibodies, and nucleic acids efficiently . Dye-labeled molecules can be used for research and drug design experiments .

Fluorescence Microscopy
this compound enables high-resolution imaging of cells and tissues .

Flow Cytometry
The dye offers distinct signals for precise cell sorting and analysis .

Molecular Probes
this compound is utilized in bioanalytical assays to study molecular interactions .

Safety and Toxicity

Mechanism of Action

Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .

Comparison with Similar Compounds

Key Properties :

  • Optical Characteristics : Excitation/emission maxima at ~750/773 nm, ideal for deep-tissue imaging due to reduced autofluorescence in the NIR window .
  • Solubility: High aqueous solubility (>10 mg/mL in water), attributed to sulfonic acid groups, unlike non-sulfonated cyanine analogs .
  • Applications : Live-cell imaging, in vivo tracking, and conjugation to biomolecules (antibodies, proteins, nucleic acids) for targeted imaging .
  • Safety : Low cytotoxicity and photostability, validated in cell culture and animal models .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound Functional Group Solubility Molecular Weight Key Applications
Sulfo-Cyanine7 azide Azide (-N₃) Water-soluble 829.08 In vivo imaging, click chemistry
Sulfo-Cyanine5 azide Azide (-N₃) Water-soluble 792.95* Cell-surface labeling, flow cytometry
Cyanine7 azide Azide (-N₃) Organic solvents ~766.92† Fixed-cell imaging, non-aqueous systems
Sulfo-Cyanine7 amine Amine (-NH₂) Water-soluble 843.10‡ NHS ester conjugation, protein labeling

*Estimated based on structural analogs; †Non-sulfonated variant requires organic co-solvents (e.g., DMSO) ; ‡Derived from supplier data .

Structural Insights :

  • Sulfonation: this compound’s sulfonic acid groups improve biocompatibility compared to non-sulfonated Cyanine7 azide, which exhibits hydrophobic aggregation in aqueous media .
  • Functional Groups : The azide group enables bioorthogonal chemistry, while amine or carboxylic acid derivatives (e.g., Sulfo-Cyanine7 amine) facilitate covalent coupling to activated esters .

Spectral Performance

Compound λex (nm) λem (nm) Quantum Yield Photostability (t1/2)
This compound 750 773 0.12–0.15 >24 hours (in vivo)
Sulfo-Cyanine5 azide 649 670 0.20–0.25 ~12 hours
Cyanine7 azide 743 767 0.10–0.12 <8 hours

Spectral Advantages :

  • NIR Imaging : this compound’s emission at 773 nm minimizes tissue scattering and background fluorescence, outperforming Cyanine5 analogs in deep-tissue studies .
  • Photostability: Sulfonation enhances resistance to photobleaching compared to non-sulfonated Cyanine7 azide .

Biocompatibility and Toxicity

Compound Cytotoxicity (IC50, μM) Serum Stability In Vivo Clearance Time
This compound >100 (HeLa cells) >48 hours 72–96 hours
Cyanine7 azide 20–30 (HeLa cells) <24 hours 24–48 hours
Sulfo-Cyanine5 azide >100 (HeLa cells) >48 hours 48–72 hours

Commercial and Practical Considerations

Compound Price (10 mg) Storage Conditions Stability
This compound $3774¥ -20°C, desiccated, dark 24 months
Cyanine7 azide $2050¥ -20°C, organic solvent 6–12 months
Sulfo-Cyanine5 azide $2850¥ -20°C, desiccated, dark 18–24 months

Practical Notes:

  • This compound’s higher cost reflects its enhanced solubility and stability compared to non-sulfonated variants .
  • Storage in aqueous buffers is feasible for this compound, whereas non-sulfonated dyes require lyophilization .

Q & A

Basic: What are the critical spectral properties of Sulfo-Cyanine7 azide, and how do they inform experimental design for in vivo imaging?

This compound exhibits excitation and emission peaks at 740 nm and 773 nm , respectively, making it ideal for near-infrared (NIR) imaging. Its deep tissue penetration and reduced autofluorescence in biological samples allow for high-sensitivity detection in live animal models. Researchers should pair this dye with NIR-optimized imaging systems and validate detection thresholds using phantom models to account for tissue depth and scattering .

Advanced: How can Click Chemistry reaction conditions be optimized for efficient conjugation of this compound to biomolecules?

Key parameters include:

  • Catalyst concentration : Copper(I) catalysts (e.g., Cu(I)-THPTA) at 1–5 mM enhance reaction kinetics without inducing dye aggregation.
  • pH and temperature : Reactions perform optimally at pH 7.4–8.5 and 25–37°C.
  • Stoichiometry : A 1.5:1 molar excess of this compound over alkyne-modified biomolecules ensures complete labeling.
    Validate conjugation efficiency via HPLC (retention time shifts) or fluorescence quenching assays .

Basic: What experimental controls are essential when using this compound to ensure specificity in labeling?

  • Negative controls : Use non-azide biomolecules to confirm Click Chemistry specificity.
  • Background controls : Image samples without the dye to account for autofluorescence.
  • Competition assays : Pre-incubate with free azide to block binding sites and assess nonspecific signals.
    Document all controls in the methods section to align with reproducibility standards .

Advanced: How can researchers address discrepancies in signal quantification between this compound and other NIR dyes in multiplexed studies?

  • Spectral unmixing : Use software tools (e.g., ImageJ plugins) to deconvolve overlapping emission spectra.
  • Cross-talk calibration : Generate reference spectra for each dye under identical imaging conditions.
  • Validation : Compare signal linearity across dye concentrations using standardized phantoms.
    Contradictions often arise from improper filter selection or dye aggregation; ensure buffer compatibility (e.g., avoid high salt for sulfonated dyes) .

Basic: What are the solubility and stability considerations for storing this compound?

The dye is water-soluble but should be stored in lyophilized form at -20°C , protected from light and moisture. Reconstitute in DMF or DMSO for stock solutions and avoid freeze-thaw cycles. Stability tests show >90% integrity after 6 months when stored correctly .

Advanced: How does the sulfonic acid group in this compound influence its biodistribution compared to non-sulfonated analogs?

The sulfonic acid moiety enhances water solubility and reduces nonspecific binding to hydrophobic tissues, improving clearance kinetics in vivo. However, its negative charge may limit penetration across lipid-rich barriers (e.g., blood-brain barrier). Compare pharmacokinetics using time-lapse imaging and compartment-specific fluorescence quantification .

Basic: What methodologies confirm successful conjugation of this compound to target molecules?

  • Mass spectrometry : Detect mass shifts corresponding to dye incorporation.
  • Fluorescence correlation spectroscopy (FCS) : Measure hydrodynamic radius changes post-conjugation.
  • Gel electrophoresis : Resolve labeled vs. unlabeled biomolecules via fluorescence scanning .

Advanced: What strategies minimize photobleaching during longitudinal imaging with this compound?

  • Oxygen scavengers : Use glucose oxidase/catalase systems to reduce reactive oxygen species.
  • Pulsed illumination : Limit light exposure to <100 ms per frame.
  • Antifade reagents : Embed samples in mounting media containing DABCO or Trolox.
    Validate photostability under experimental conditions using time-series intensity plots .

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